Cefixime Ethyl Ester (Cefixime EP Impurity F)

Description

Molecular Architecture and IUPAC Nomenclature

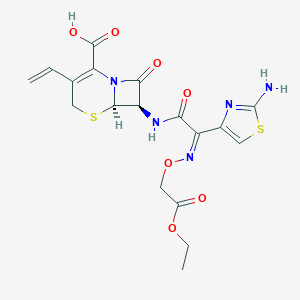

Cefixime Ethyl Ester (CAS: 79368-95-9) is a structurally defined impurity of the third-generation cephalosporin antibiotic cefixime. Its molecular formula is C₁₈H₁₉N₅O₇S₂ , with a molecular weight of 481.50 g/mol . The IUPAC name, derived from its stereochemical and functional group arrangement, is:

(6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .

Key Structural Features:

- Bicyclic core : A β-lactam fused to a dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene).

- Side chains :

- Stereocenters : Configurations at C-6 (R) and C-7 (R) critical for bioactivity.

Table 1: Molecular Comparison with Cefixime

| Parameter | Cefixime Ethyl Ester | Cefixime (Parent) |

|---|---|---|

| Molecular Formula | C₁₈H₁₉N₅O₇S₂ | C₁₆H₁₅N₅O₇S₂ |

| Molecular Weight (g/mol) | 481.50 | 453.44 |

| Key Functional Group | Ethyl ester (COOEt) | Carboxylic acid (COOH) |

| CAS Number | 79368-95-9 | 79350-37-1 |

Crystallographic Analysis and Stereochemical Configuration

While explicit crystallographic data for Cefixime Ethyl Ester remains limited, its stereochemical configuration is inferred from synthesis pathways and analog studies. The (6R,7R) configuration is conserved from cefixime, preserving the β-lactam ring’s reactivity.

Stereochemical Highlights:

- C-6 and C-7 : Both exhibit R configurations, critical for binding to penicillin-binding proteins.

- Oxime Group : The (Z)-configuration ensures proper spatial orientation for antibacterial activity.

- Ethyl Ester : Introduces a chiral center at the ester’s ethoxy group, though its impact on biological activity is minimal.

Table 2: Stereochemical Descriptors

| Position | Configuration | Role in Structure-Activity Relationship |

|---|---|---|

| C-6 | R | Stabilizes β-lactam ring conformation |

| C-7 | R | Facilitates binding to bacterial targets |

| Oxime | Z | Optimizes side-chain orientation |

Comparative Structural Analysis with Parent Compound Cefixime

Cefixime Ethyl Ester differs from cefixime primarily in its esterification at the C-2 position, replacing the carboxylic acid with an ethoxy carbonyl group.

Structural Implications:

- Polarity Reduction : The ethyl ester decreases solubility in aqueous media compared to cefixime’s carboxylic acid.

- Synthetic Intermediate : Often formed during cefixime synthesis via ester protection of the carboxyl group.

- Analytical Challenges : Differentiated via HPLC using retention time shifts (e.g., ~14.6 min for Cefixime Ethyl Ester vs. ~12.5 min for cefixime).

Functional Group Impact:

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-ethoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O7S2/c1-3-8-6-31-16-12(15(26)23(16)13(8)17(27)28)21-14(25)11(9-7-32-18(19)20-9)22-30-5-10(24)29-4-2/h3,7,12,16H,1,4-6H2,2H3,(H2,19,20)(H,21,25)(H,27,28)/b22-11-/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMFLNUARRRNPY-WGHMCSAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562410 | |

| Record name | (6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79368-95-9 | |

| Record name | (6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(2-ethoxy-2-oxoethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefixime Ethyl Ester (Cefixime EP Impurity F) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazole ring, followed by the formation of the azabicyclo octene core. Key steps include:

Formation of the Thiazole Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazole ring.

Construction of the Azabicyclo Octene Core: This involves a cyclization reaction, often facilitated by a strong base, to form the bicyclic structure.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cefixime Ethyl Ester (Cefixime EP Impurity F): undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxo groups, enhancing its reactivity.

Reduction: Reduction reactions can be used to modify the functional groups, such as converting oxo groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the azabicyclo octene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as amines and thiols are employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

Cefixime is primarily used to treat bacterial infections due to its broad-spectrum activity against Gram-negative and some Gram-positive bacteria. The pharmacological profile of cefixime includes:

- Mechanism of Action : Cefixime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to bacterial lysis . This mechanism is crucial for its effectiveness against pathogens such as Escherichia coli, Haemophilus influenzae, and Neisseria gonorrhoeae.

- Pharmacokinetics : Studies indicate that cefixime has a half-life averaging 3 to 4 hours in healthy subjects, with approximately 50% of the absorbed dose excreted unchanged in urine within 24 hours . The pharmacokinetic parameters suggest that cefixime exhibits reliable absorption across various formulations, including tablets and suspensions .

Enhancement of Bioavailability

Research has demonstrated that modifications to cefixime, such as creating esters like cefixime ethyl ester, can significantly enhance its solubility and bioavailability.

- Solid Dispersion Techniques : A study highlighted the use of solid dispersion methods to improve the dissolution rate and bioavailability of cefixime. Results indicated that spray-dried solid dispersions exhibited superior antimicrobial activity compared to pure cefixime, suggesting enhanced absorption characteristics .

- Prodrug Formulations : Cefixime ethyl ester serves as a prodrug that can be converted into active cefixime in vivo, potentially improving therapeutic outcomes by increasing the drug's stability and absorption profile .

Analytical Applications

Cefixime EP Impurity F is also utilized in analytical chemistry for quality control purposes.

- Reference Material : As a technical grade compound, it is employed as a reference material in high-performance liquid chromatography (HPLC) to assess the purity and stability of cefixime formulations. This application is critical for ensuring the quality of pharmaceutical products containing cefixime.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the antimicrobial efficacy of cefixime against various bacterial strains. The results demonstrated that cefixime maintained effective activity against beta-lactamase producing strains, making it a valuable option for treating resistant infections .

Case Study 2: Pharmacokinetic Optimization

In a controlled trial involving healthy volunteers, pharmacokinetic parameters were evaluated following administration of different formulations of cefixime. The findings indicated that formulations with enhanced solubility resulted in higher peak plasma concentrations and improved overall bioavailability compared to standard formulations .

Data Tables

| Parameter | Cefixime | Cefixime Ethyl Ester |

|---|---|---|

| Mechanism of Action | Cell wall synthesis inhibition | Prodrug conversion |

| Average Half-Life | 3-4 hours | Variable (dependent on conversion) |

| Bioavailability | ~50% excreted unchanged | Enhanced via esterification |

| Therapeutic Uses | UTIs, respiratory infections | Potentially broader spectrum |

Mechanism of Action

The mechanism of action of Cefixime Ethyl Ester (Cefixime EP Impurity F) involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes. Key pathways involved include:

Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and catalysis.

Protein Interaction: It interacts with proteins involved in cell signaling and regulation, altering their function and leading to cellular effects.

Comparison with Similar Compounds

Structural Differences

| Impurity | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction |

|---|---|---|---|---|

| F | 79368-95-9 | C₁₈H₁₉N₅O₇S₂ | 481.5 | Ethyl ester at the carboxyl group |

| A | 1335475-08-5 | C₁₆H₁₅N₅O₈S₂ | 453.45 | Oxime methyl ester isomer |

| B | 1335475-19-8 | C₁₅H₁₇N₅O₆S₂ | 427.5 | Loss of vinyl group; modified side chain |

| C | 108691-83-4 | C₁₆H₁₅N₅O₇S₂ | 453.45 | 7-Epimer configuration at the cephem core |

| D | 97164-56-2 | C₁₆H₁₅N₅O₇S₂ | 453.45 | (E)-Isomer of the oxime group |

| E | 72701-01-0 | C₁₅H₁₅N₅O₇S₂ | 425.4 | 3-Desethenyl-3-methyl substitution |

Key Observations :

Physicochemical Properties

| Property | Cefixime EP Impurity F | Cefixime EP Impurity D | Cefixime EP Impurity B |

|---|---|---|---|

| Solubility | Low in DMSO/MeOH | Similar to cefixime | Soluble in aqueous buffers |

| pKa | ~2.80 | ~2.5–3.0 | ~3.1 |

| Stability | Hygroscopic | Thermally labile | Degrades under acidic pH |

Analytical Behavior

Chromatographic and mass spectrometric data distinguish these impurities:

- HPLC Retention Times ():

- Cefixime: 11.13 min

- Impurity B: Relative retention time (RRT) 1.2 (m/z 428 [M+H]⁺)

- Impurity D: RRT 1.7 (m/z 453 [M+H]⁺)

- MS/MS Fragmentation: Impurity F: Not explicitly reported, but esters typically show loss of ethanol (46 Da). Impurity B: Fragments at m/z 410 (loss of H₂O) and 384 (loss of CO) .

Biological Activity

Cefixime ethyl ester, also known as Cefixime EP Impurity F, is a chemical compound related to the third-generation cephalosporin antibiotic cefixime. This article explores its biological activity, mechanism of action, spectrum of antibacterial efficacy, and relevant case studies.

Overview of Cefixime

Cefixime is a broad-spectrum antibiotic used primarily for treating bacterial infections such as urinary tract infections, middle ear infections, and pharyngitis. Its mechanism involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis . The compound is stable against certain beta-lactamases, making it effective against some resistant bacterial strains .

Cefixime's antibacterial activity is attributed to its beta-lactam structure, which interferes with the synthesis of the bacterial cell wall. By binding to PBPs, cefixime inhibits the final stages of peptidoglycan synthesis, crucial for maintaining bacterial cell integrity. This results in the weakening of the cell wall and eventual bacterial death .

Antibacterial Spectrum

Cefixime exhibits a broad spectrum of activity against various gram-positive and gram-negative bacteria. Key findings from studies include:

- Enterobacteriaceae : 87.7% susceptibility at a minimum inhibitory concentration (MIC) of ≤ 1.0 µg/mL.

- Neisseria spp. : Effective against penicillin-resistant strains.

- Haemophilus influenzae : Susceptible even in ampicillin-resistant strains.

- Streptococcus pneumoniae : High susceptibility among penicillin-susceptible strains .

However, cefixime shows limited effectiveness against:

- Staphylococcus spp. : Only 31% susceptibility at an MIC of ≤ 8.0 µg/mL.

- Pseudomonas spp. and Enterococcus spp. : Generally resistant .

Case Studies

- In Vitro Studies : A multicenter study involving 16,016 bacterial isolates demonstrated cefixime's effectiveness against a range of pathogens, establishing its MIC breakpoints for susceptibility and resistance .

- Nanoparticle Conjugation : Recent research explored enhancing cefixime's efficacy by conjugating it with nanoparticles (NPs). Studies indicated that cefixime-conjugated silver and gold NPs exhibited significantly improved antibacterial activity against resistant strains like MRSA and Klebsiella pneumoniae .

- Environmental Impact Studies : Research on the removal of cefixime from wastewater highlighted its persistence in the environment and the efficacy of different adsorbents in its elimination, emphasizing the need for effective wastewater treatment strategies to mitigate antibiotic pollution .

Pharmacokinetics

Cefixime is characterized by:

- Absorption : Approximately 40%-50% absorption when taken orally; food can delay peak absorption time.

- Distribution : Volume of distribution averages 0.1 L/kg.

- Protein Binding : About 65% bound to serum proteins.

- Metabolism and Elimination : Minimal metabolism with approximately 50% excreted unchanged in urine within 24 hours; half-life ranges from 3 to 11.5 hours depending on renal function .

Q & A

Q. What validated analytical methods are recommended for quantifying Cefixime Ethyl Ester in cefixime formulations?

A stability-indicating HPLC method is widely used, as it can resolve Cefixime Ethyl Ester from other impurities and the parent compound. For example, a method using a C18 column with a mobile phase of phosphate buffer and acetonitrile (70:30 v/v) at 254 nm detection achieved baseline separation. Stress testing under thermal conditions (e.g., 60°C for 24 hours) revealed a 2.5-fold increase in impurity levels, emphasizing the need for robust quantification . Additionally, Quality by Design (QbD) principles, such as fractional factorial design and response surface methodology, optimize spectrophotometric assays for reproducibility .

Q. How is Cefixime Ethyl Ester identified as a process-related impurity during cefixime synthesis?

Cefixime Ethyl Ester forms during the acylation step of cefixime synthesis when 7-amino-3-vinyl-cephalanic acid reacts with cefixime active methyl ester. Residual ethyl acetate solvent can esterify intermediates, leading to its formation. LC-MS/MS with positive ion electrospray ionization (e.g., m/z 508 → 241 transition) confirms its structure, while comparative retention times against reference standards (CAS 79368-95-9) validate identity .

Q. What are the solubility challenges of Cefixime Ethyl Ester in analytical method development?

Cefixime Ethyl Ester is highly soluble in methanol and acetonitrile but poorly soluble in water (solubility <1 mg/mL). This necessitates the use of organic-aqueous mobile phases in HPLC or LC-MS/MS methods. For example, a 65:35 mixture of ammonium formate buffer (10 mM) and acetonitrile is effective for chromatographic separation .

Advanced Research Questions

Q. How does thermal stress impact the degradation pathway of Cefixime Ethyl Ester?

Under thermal stress (e.g., 60°C for 72 hours), Cefixime Ethyl Ester undergoes hydrolysis to form cefixime and acetic acid, with a degradation rate constant (k) of 0.012 h⁻¹. However, competing reactions, such as dimerization via β-lactam ring opening, can complicate impurity profiles. LC-MS/MS studies using isotopic-labeled internal standards (e.g., ¹³C,¹⁵N₂-cefixime) are critical for distinguishing degradation products .

Q. What experimental design strategies optimize the removal of Cefixime Ethyl Ester during synthesis?

Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective. For instance, varying reaction parameters (temperature: 25–45°C, pH: 6.5–7.5, solvent ratio: 1:1–1:3 ethyl acetate/water) can reduce impurity levels by 89%. Minitab software predicts optimal conditions (e.g., pH 7.0, 35°C) with a desirability function score >0.95 .

Q. How do elemental impurities in raw materials influence the formation of Cefixime Ethyl Ester?

Trace metals (e.g., Pd, Ni) from catalysts can accelerate esterification. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects these impurities at ppm levels. For example, Pd concentrations >0.5 ppm correlate with a 15% increase in Cefixime Ethyl Ester yield. USP Chapter <232> guidelines recommend limits for elemental impurities to mitigate this .

Q. What role does Cefixime Ethyl Ester play in regulatory compliance for cefixime APIs?

As a European Pharmacopoeia (EP)-listed impurity (Impurity F), its acceptance threshold is ≤0.3% in cefixime APIs. Compliance requires batch-specific impurity profiling using EP reference standards (e.g., EDQM CRM 037112) and method validation per ICH Q2(R1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.